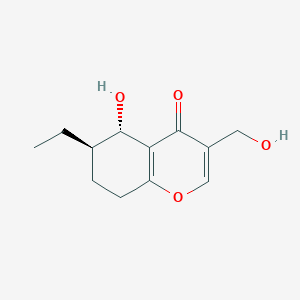

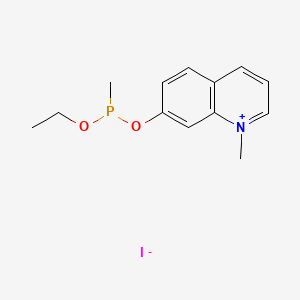

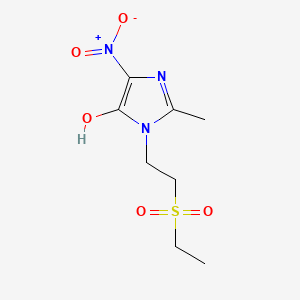

![molecular formula C7H13N B1202483 8-Azabicyclo[3.2.1]octane CAS No. 280-05-7](/img/structure/B1202483.png)

8-Azabicyclo[3.2.1]octane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octane involves various approaches, focusing on enantioselective construction to achieve the desired stereochemistry. Traditional methods rely on the stereocontrolled formation from acyclic precursors, while more recent methodologies aim at direct stereochemical control during the scaffold formation or through desymmetrization of tropinone derivatives (S. Rodríguez et al., 2021). Efficient synthesis from pyroglutamic acid through amide activation and cyclization of nitroenamine intermediates has also been reported, offering a straightforward route to 8-methyl-3,8-diazabicyclo[3.2.1]octane and its analogues (R. Singh et al., 2007).

Molecular Structure Analysis

The molecular structure of 8-azabicyclo[3.2.1]octane derivatives has been extensively studied, providing insights into their conformational preferences and stereochemistry. Crystallographic and spectroscopic analyses have elucidated the preferred conformations, which are critical for their biological activity and synthetic applications. The synthesis and structural analysis of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid have revealed the stereochemical configurations and intermolecular interactions that govern their structural stability (M. Diez et al., 1991).

Chemical Reactions and Properties

8-Azabicyclo[3.2.1]octane derivatives undergo various chemical reactions, including cycloadditions, which are pivotal for further functionalization and derivation of complex molecules. The [3 + 2] cycloaddition of oxidopyridinium ions to maleimides represents a unique method for assembling these scaffolds, showcasing good yields and functional group tolerance (C. Yuan* et al., 2023). Sequential oxidative Mannich reactions have also been employed for constructing 8-azabicyclo[3.2.1]octanes, illustrating the versatility of this scaffold in synthetic chemistry (Hanbyeol Jo et al., 2018).

Wissenschaftliche Forschungsanwendungen

Application in the Synthesis of Tropane Alkaloids

- Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

- Methods of Application or Experimental Procedures : The approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

- Results or Outcomes : The review compiles the most relevant achievements in these areas .

Application in Drug Discovery

- Summary of the Application : The 2-azabicyclo[3.2.1]octane system, which is similar to the 8-azabicyclo[3.2.1]octane system, has gained significant interest in the past decades due to its synthetic and pharmacological potential . This core has been applied as a key synthetic intermediate in several total syntheses .

- Methods of Application or Experimental Procedures : The synthetic approaches to access this bicyclic architecture are summarized in the referenced article . These methods often involve complex organic reactions and require a deep understanding of organic chemistry .

- Results or Outcomes : The 2-azabicyclo[3.2.1]octane system has been used in the total synthesis of several target molecules . These molecules have potential applications in drug discovery .

Application in Traditional Chinese Medicine

- Summary of the Application : The 2-azabicyclo[3.2.1]octane system, which is similar to the 8-azabicyclo[3.2.1]octane system, has been found in the roots and stems of Ormosia hosiei, a plant used in traditional Chinese herbal medicine . This core has been applied as a key synthetic intermediate in several total syntheses .

- Methods of Application or Experimental Procedures : The extraction and isolation of these compounds from the plant material typically involve a series of steps, including drying and grinding the plant material, extraction with a suitable solvent, and purification of the extract .

- Results or Outcomes : The presence of the 2-azabicyclo[3.2.1]octane system in these plant extracts has been confirmed by various analytical techniques . These compounds have been found to have significant potential in the field of drug discovery .

Eigenschaften

IUPAC Name |

8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6-4-5-7(3-1)8-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGKXQQCVPAUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950681 | |

| Record name | 8-Azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azabicyclo[3.2.1]octane | |

CAS RN |

280-05-7 | |

| Record name | 8-Azabicyclo(3.2.1)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,5S)-8-Azabicyclo[3.2.1]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

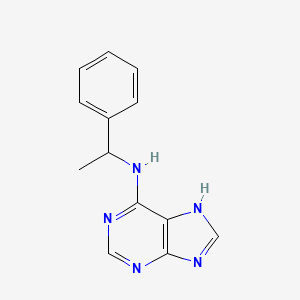

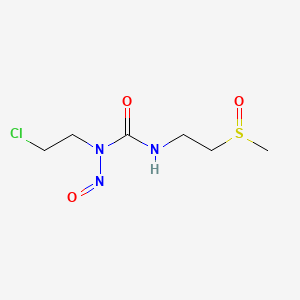

![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)